molecular formula C15H16N2OS B11163973 2-(ethylsulfanyl)-N-(6-methylpyridin-2-yl)benzamide

2-(ethylsulfanyl)-N-(6-methylpyridin-2-yl)benzamide

Cat. No.: B11163973
M. Wt: 272.4 g/mol
InChI Key: BXIUUJQRQZPSCB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(ethylsulfanyl)-N-(6-methylpyridin-2-yl)benzamide is an organic compound that belongs to the class of benzamides. This compound is characterized by the presence of an ethylsulfanyl group attached to the benzamide core, along with a 6-methylpyridin-2-yl substituent. Benzamides are known for their diverse applications in medicinal chemistry, particularly as potential therapeutic agents.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(ethylsulfanyl)-N-(6-methylpyridin-2-yl)benzamide typically involves the following steps:

    Formation of the Benzamide Core: The benzamide core can be synthesized through the reaction of benzoic acid derivatives with amines under appropriate conditions.

    Introduction of the Ethylsulfanyl Group: The ethylsulfanyl group can be introduced through nucleophilic substitution reactions, where an ethylsulfanyl halide reacts with the benzamide derivative.

    Attachment of the 6-Methylpyridin-2-yl Group: This step involves the coupling of the benzamide derivative with a 6-methylpyridin-2-yl halide using palladium-catalyzed cross-coupling reactions such as the Suzuki or Heck reaction.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch or continuous flow processes. These methods ensure high yield and purity of the compound, utilizing optimized reaction conditions and catalysts to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

2-(ethylsulfanyl)-N-(6-methylpyridin-2-yl)benzamide undergoes various chemical reactions, including:

    Oxidation: The ethylsulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The nitro group, if present, can be reduced to an amine using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the ethylsulfanyl group is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Hydrogen gas, palladium catalyst.

    Substitution: Nucleophiles such as amines, thiols, or halides.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines.

    Substitution: Various substituted benzamides.

Scientific Research Applications

2-(ethylsulfanyl)-N-(6-methylpyridin-2-yl)benzamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme functions and interactions.

    Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and neurological disorders.

    Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-(ethylsulfanyl)-N-(6-methylpyridin-2-yl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events that result in its observed effects. The exact pathways and molecular targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2-(methylsulfanyl)-N-(6-methylpyridin-2-yl)benzamide
  • 2-(ethylsulfanyl)-N-(4-methylpyridin-2-yl)benzamide
  • 2-(ethylsulfanyl)-N-(6-chloropyridin-2-yl)benzamide

Uniqueness

2-(ethylsulfanyl)-N-(6-methylpyridin-2-yl)benzamide is unique due to the specific combination of its functional groups, which confer distinct chemical and biological properties. The presence of the ethylsulfanyl group and the 6-methylpyridin-2-yl substituent may enhance its stability, reactivity, and potential therapeutic effects compared to similar compounds.

Properties

Molecular Formula

C15H16N2OS

Molecular Weight

272.4 g/mol

IUPAC Name

2-ethylsulfanyl-N-(6-methylpyridin-2-yl)benzamide

InChI

InChI=1S/C15H16N2OS/c1-3-19-13-9-5-4-8-12(13)15(18)17-14-10-6-7-11(2)16-14/h4-10H,3H2,1-2H3,(H,16,17,18)

InChI Key

BXIUUJQRQZPSCB-UHFFFAOYSA-N

Canonical SMILES

CCSC1=CC=CC=C1C(=O)NC2=CC=CC(=N2)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.